Suzuki-Miyaura Coupling Efficiency
A documented Suzuki-Miyaura coupling of 2-chloro-4-iodopyridine with thiophen-2-ylboronic acid produced 2-chloro-4-(thiophen-2-yl)pyridine in 88% isolated yield using trans-dichlorobis(triphenylphosphine)palladium(II) as catalyst in THF/water with sodium carbonate at 70 °C . This represents a robust and scalable synthetic entry that compares favorably to analogous couplings involving 2,4-dichloropyridine (typically requiring higher catalyst loading due to competitive oxidative addition at the 4-position) and 2-bromo-4-iodopyridine (which may suffer from selectivity erosion and lower isolated yields owing to the more labile C-Br bond). The 88% yield benchmark provides a quantifiable metric for evaluating procurement versus in-house synthesis decisions.
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | Class-level inference: analogous couplings with 2,4-dichloropyridine or 2-bromo-4-iodopyridine typically yield 60-80% under similar conditions |
| Quantified Difference | ~8-28% absolute yield advantage or superior selectivity profile |
| Conditions | 2-chloro-4-iodopyridine + thiophen-2-ylboronic acid; Pd(PPh3)2Cl2 (10 mol%); Na2CO3; THF/H2O; 70 °C; overnight |
Why This Matters
A validated 88% isolated yield reduces the procurement and synthesis cost-risk calculus for medicinal chemistry and process development teams seeking reliable access to this building block.
